

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ANG-3777

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Executive Summary

ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and organ regeneration. Developed to address acute organ injuries, ANG-3777 has been investigated in preclinical and clinical settings, primarily for kidney-related conditions such as delayed graft function (DGF) following renal transplantation and cardiac surgery-associated acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the clinical trials have yielded mixed results regarding its efficacy. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on ANG-3777, detailed experimental methodologies from key studies, and a visual representation of its mechanism of action and experimental workflows.

Introduction to ANG-3777

ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth, motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote tissue repair and organ recovery, making it a potential therapeutic agent for various acute



organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous HGF, which could offer a therapeutic advantage.[2][3]

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4] In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its dimerization and phosphorylation, which in turn triggers downstream signaling.

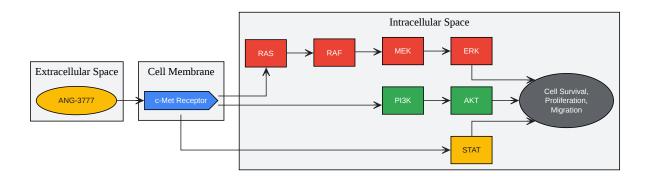
The key pharmacodynamic effects of ANG-3777 include:

- Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease programmed cell death in injured renal tissues.
- Increased cell proliferation and regeneration: The compound promotes the growth and division of cells, aiding in the repair of damaged tissues.
- Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood vessels and the structural development of tissues.

Signaling Pathway

The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute to the cellular responses of survival, proliferation, and migration.





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ANG-3777 c-Met Signaling Pathway

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are not extensively available in the public domain. However, preclinical and clinical study designs provide some insights into its kinetic profile. One notable characteristic is its substantially longer half-life compared to endogenous HGF.

Preclinical Pharmacokinetics

Specific pharmacokinetic data from preclinical studies in rats and dogs have not been published. The dosing in these studies was administered intravenously.

Clinical Pharmacokinetics

Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for three to four consecutive days.



Table 1: Summary of Available Pharmacokinetic Information

Parameter	Value	Species	Notes
Half-life (t½)	Substantially longer than HGF	Not Specified	Specific quantitative data is not publicly available.
Route of Administration	Intravenous (IV) infusion	Human, Rat, Dog	Infusion over 30 minutes in clinical trials.
Dosing (Clinical)	2 mg/kg	Human	Administered once daily for 3-4 days.
Dosing (Preclinical)	0.2, 2, and 10 mg/kg	Rat, Dog	Intravenous administration.

Preclinical and Clinical Studies

ANG-3777 has been evaluated in various preclinical models of organ injury and in several clinical trials.

Preclinical Studies

Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies



Study Model	Species	ANG-3777 Dose	Key Pharmacodyna mic Findings	Reference(s)
Renal Ischemia- Reperfusion Injury	Rat	2 mg/kg IV	Reduced tubular epithelial apoptosis, hemorrhage, tubular dilation, and acute tubular necrosis. Increased urine output, decreased serum creatinine and blood urea nitrogen, and reduced mortality.	
Normothermic Renal Ischemia and Reperfusion	Rat	0.2 and 2 mg/kg IV	Attenuated renal dysfunction, increased urine output, and improved survival.	
Normothermic Renal Ischemia and Reperfusion	Dog	10 mg/kg IV	Reduced blood urea nitrogen and creatinine levels.	

Clinical Trials

ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials



Trial Name <i>l</i> Phase	Indication	Patient Populatio n	Dosing Regimen	Primary Endpoint	Key Outcome s	Referenc e(s)
Phase 2	Delayed Graft Function (DGF)	Kidney transplant recipients with signs of DGF	2 mg/kg IV daily for 3 days	Time to produce ≥1200 mL of urine in 24 hours	Trend towards faster urine output recovery. Improveme nts in serum creatinine, eGFR, and reduced need for dialysis compared to placebo.	
Phase 3 (GIFT Trial)	Delayed Graft Function (DGF)	Kidney transplant recipients at risk for DGF	2 mg/kg IV daily for 3 days	Estimated Glomerular Filtration Rate (eGFR) at 12 months	Did not meet the primary endpoint of a statistically significant improveme nt in eGFR at 12 months.	



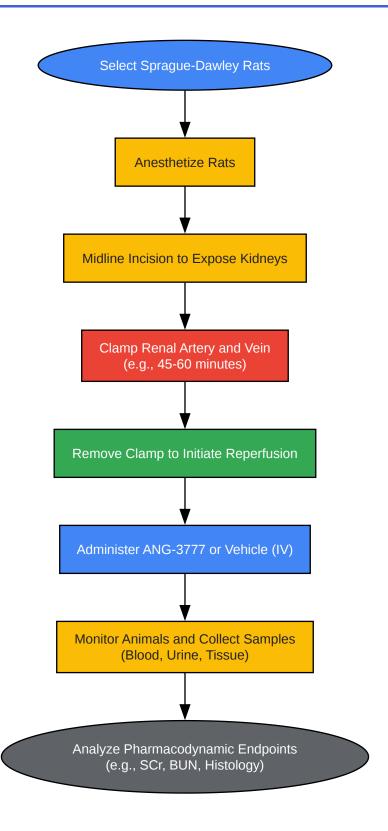
Phase 2 (GUARD Trial)	Cardiac Surgery- Associated Acute Kidney Injury (CSA-AKI)	Patients at risk for AKI undergoing cardiac surgery	2 mg/kg IV daily for 4 days	Percent change in serum creatinine from baseline	Did not meet the primary endpoint.
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Experimental Protocols

Detailed, step-by-step internal protocols for the conducted studies are not publicly available. However, based on published literature, the general methodologies can be outlined.

Preclinical Renal Ischemia-Reperfusion Model (Rat)





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Preclinical Ischemia-Reperfusion Experimental Workflow

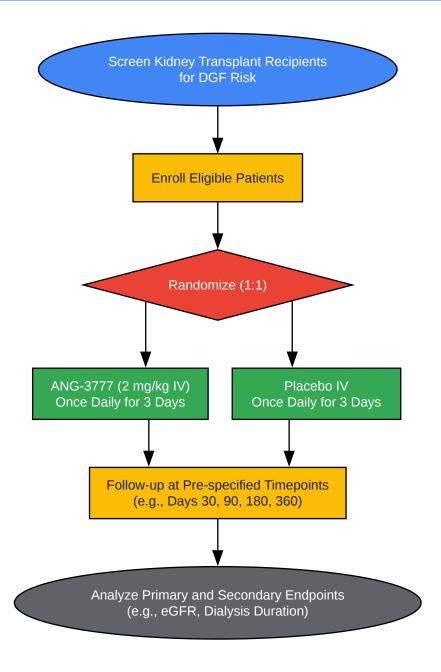
• Animal Model: Male Sprague-Dawley rats are commonly used.



- Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
- Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.
- Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).
- Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the contralateral kidney is removed (nephrectomy).
- Drug Administration: ANG-3777 or a vehicle control is administered intravenously at specified time points before, during, or after ischemia.
- Monitoring and Sample Collection: Blood samples are collected at various time points to measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to measure output. At the end of the study, kidney tissue is harvested for histological analysis.

Clinical Trial Protocol for Delayed Graft Function (Phase 3 - GIFT Trial)





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Delayed Graft Function Clinical Trial Workflow

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Adult recipients of a deceased donor kidney transplant who are at high risk for developing DGF.
- Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics, and early signs of graft dysfunction (e.g., low urine output) are applied.



- Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either ANG-3777 or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
- Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is administered as a 30-minute intravenous infusion once daily for three consecutive days. The first dose is typically administered within a specified window after transplantation.
- Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence of graft failure, and other measures of renal function.
- Data Collection and Analysis: Data on renal function, adverse events, and other relevant clinical outcomes are collected at predefined intervals throughout the study period.

Conclusion

ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action through the activation of the c-Met signaling pathway, leading to cytoprotective and regenerative effects in preclinical models of acute kidney injury. However, despite promising early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also failed to show a significant benefit. While the safety profile of ANG-3777 appears to be acceptable, its future development and potential clinical utility remain uncertain. Further research may be needed to identify specific patient populations or clinical scenarios where the therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed pharmacokinetic data remains a significant gap in the comprehensive understanding of this compound.

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